

Application Note: Determination of **Prothoate**Residues by Gas Chromatography

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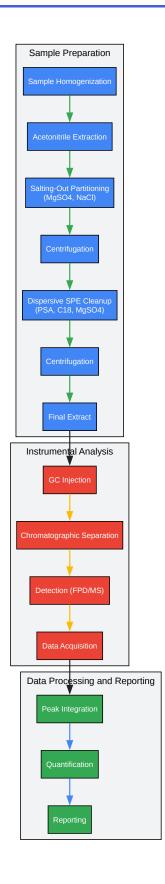
This application note describes a robust and sensitive method for the determination of **prothoate** residues in various food matrices using gas chromatography. **Prothoate**, an organophosphorus insecticide and acaricide, requires accurate monitoring to ensure food safety and compliance with regulatory limits. This method is intended for researchers, scientists, and professionals in the field of drug development and food safety.

The methodology utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis using a gas chromatograph equipped with either a Flame Photometric Detector (FPD) in phosphorus mode or a Mass Spectrometer (MS).[1][2][3] The FPD provides high selectivity for phosphorus-containing compounds, making it ideal for detecting organophosphorus pesticides like **prothoate** with minimal interference from the sample matrix.[2][4] For confirmation and even lower detection limits, a mass spectrometer can be employed.[3][5]

Experimental Workflow

The overall workflow for the analysis of **prothoate** residues is depicted in the following diagram.





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Caption: Experimental workflow for **prothoate** residue analysis.



Gas Chromatography Conditions

The following table summarizes the recommended instrumental parameters for the gas chromatographic analysis of **prothoate**.

Parameter	Value
Gas Chromatograph	Agilent 7890A GC System or equivalent[6]
Injector	Split/Splitless
Injection Mode: Splitless	
Injection Volume: 1 μL	
Injector Temperature: 250 °C	_
Column	Agilent J&W DB-5MS (30 m x 0.25 mm, 0.25 μm) or equivalent[3]
Carrier Gas	Helium at a constant flow of 1.2 mL/min[3]
Oven Program	Initial Temperature: 60 °C, hold for 1 min
Ramp 1: 40 °C/min to 170 °C, hold for 5 min	
Ramp 2: 8 °C/min to 310 °C, hold for 3 min[3]	_
Detector	Flame Photometric Detector (FPD) or Mass Spectrometer (MS)
FPD Temperature: 250 °C	
FPD Mode: Phosphorus	_
MS Transfer Line: 280 °C	_
MS Ion Source: 230 °C	_
MS Quadrupole: 150 °C	_
MS Mode: Selected Ion Monitoring (SIM)	

Method Performance



The performance of this method has been validated according to established guidelines.[3][7] The following table summarizes the expected performance characteristics.

Parameter	Result
Linearity (R²)	> 0.99
Limit of Detection (LOD)	0.01 - 0.04 μg/kg[8]
Limit of Quantification (LOQ)	0.04 - 0.13 μg/kg[8]
Recovery	70 - 120%[8][9]
Precision (%RSD)	< 15%

Detailed Experimental Protocol Reagents and Materials

- Prothoate analytical standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Hexane (HPLC grade)
- Acetone (HPLC grade)
- Anhydrous Magnesium Sulfate (MgSO₄)
- Sodium Chloride (NaCl)
- Primary Secondary Amine (PSA) sorbent
- C18 sorbent
- Deionized water
- 50 mL polypropylene centrifuge tubes
- 15 mL polypropylene centrifuge tubes for d-SPE



- Syringe filters (0.22 μm)
- Autosampler vials

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of prothoate analytical standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
- Intermediate Standard Solution (10 μg/mL): Dilute the stock solution 1:100 with acetonitrile.
- Working Standard Solutions: Prepare a series of working standards by serial dilution of the intermediate standard solution with acetonitrile to cover the expected concentration range of the samples (e.g., 0.01, 0.05, 0.1, 0.5, 1.0 μg/mL).

Sample Preparation (QuEChERS Method)

- Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).
- Extraction:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Cap the tube and shake vigorously for 1 minute.
- Salting-Out:
 - Add 4 g of anhydrous MgSO₄ and 1 g of NaCl to the tube.
 - Immediately cap and shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:



- Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18.
- Vortex for 30 seconds.
- Second Centrifugation: Centrifuge the d-SPE tube at 4000 rpm for 5 minutes.
- Final Extract:
 - \circ Take an aliquot of the supernatant and filter it through a 0.22 μm syringe filter into an autosampler vial for GC analysis.

GC-FPD/MS Analysis

- Set up the gas chromatograph with the conditions specified in the "Gas Chromatography Conditions" table.
- Perform a solvent blank injection to ensure the system is clean.
- Inject the series of working standard solutions to generate a calibration curve.
- Inject the prepared sample extracts.
- Include quality control samples (e.g., a spiked blank and a duplicate sample) in the analytical sequence.

Data Analysis and Quantification

- Peak Identification: Identify the prothoate peak in the sample chromatograms by comparing the retention time with that of the analytical standard. For MS detection, confirm the identity using qualifier ions.
- Integration: Integrate the peak area of the identified prothoate peak.
- Quantification: Calculate the concentration of prothoate in the samples using the calibration curve generated from the working standard solutions. The concentration in the original sample can be calculated using the following formula:

Concentration $(mg/kg) = (C instrument \times V final) / W sample$



Where:

- C instrument = Concentration from the calibration curve (μg/mL)
- V final = Final volume of the extract (mL)
- W_sample = Weight of the sample (g)

References

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